Enhanced Hydrolytic Stability vs. Antimony Tris(isooctyl thioglycolate)
Antimony tris(isooctyl thioglycolate), a widely referenced mercaptide stabilizer, is documented to be unstable and hydrolyzes on exposure to moisture and air, necessitating additional stabilization with additives such as tert-butyl catechol [1]. In contrast, Tris(dodecylthio)antimony, with its longer hydrophobic dodecyl chains, is reported to exhibit high stability under ambient conditions, as it lacks the ester functionality that is susceptible to hydrolysis . While direct comparative kinetic data for TDTA are not available in public literature, the structural absence of hydrolysable ester groups—present in isooctyl thioglycolate—provides a fundamental basis for its superior moisture resistance. This is a Class-level inference based on the well-understood reactivity of mercaptoester versus simple thiolate ligands.
| Evidence Dimension | Hydrolytic stability upon exposure to ambient moisture |
|---|---|
| Target Compound Data | Reported high stability; no hydrolysis observed (qualitative) |
| Comparator Or Baseline | Antimony tris(isooctyl thioglycolate): Unstable, hydrolyzes on exposure to moisture and air [1] |
| Quantified Difference | Not quantified; qualitative difference based on structural class |
| Conditions | Ambient storage conditions |
Why This Matters
This difference reduces the need for co-stabilizers, simplifies formulation, and lowers procurement risk for applications requiring long-term ambient storage.
- [1] US Patent 4,417,015. Low toxic polyvinylchloride stabilizers. Filed 1982. View Source
